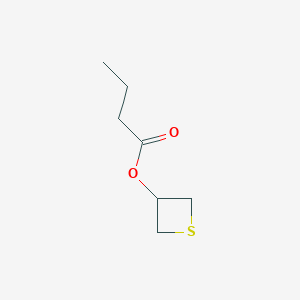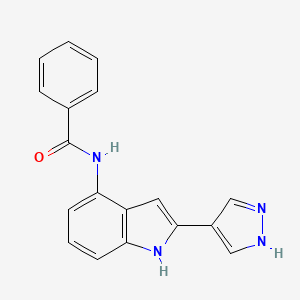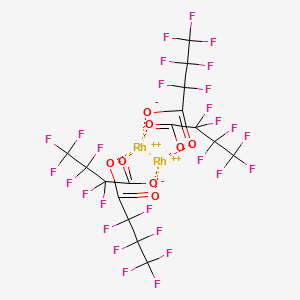
Rhodium(II) heptafluorobutryate dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium(II) heptafluorobutyrate dimer is a coordination complex of rhodium, characterized by its unique structure consisting of two rhodium atoms connected by a single bond. Each rhodium atom is coordinated to four heptafluorobutyrate ligands, making it a dimeric compound. This compound is known for its high reactivity and is extensively used in various catalytic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium(II) heptafluorobutyrate dimer typically involves the reaction of rhodium(II) acetate dimer with heptafluorobutyric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of Rhodium(II) heptafluorobutyrate dimer follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure consistency and high yield. The final product is often subjected to rigorous quality control measures to meet industrial standards .
化学反应分析
Types of Reactions: Rhodium(II) heptafluorobutyrate dimer is known to undergo various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the cleavage of the Rh-Rh bond.
Substitution: Ligand exchange reactions where the heptafluorobutyrate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various ligands like phosphines, amines, and carboxylates can be used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species .
科学研究应用
Rhodium(II) heptafluorobutyrate dimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cyclopropanation, C-H activation, and cross-coupling reactions
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of metal-based drugs
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, owing to its high catalytic efficiency
作用机制
The mechanism by which Rhodium(II) heptafluorobutyrate dimer exerts its effects involves the coordination of the rhodium center to various substrates. This coordination facilitates the activation of chemical bonds, leading to the desired transformations. The molecular targets and pathways involved depend on the specific reaction and substrate. For example, in cyclopropanation reactions, the rhodium center coordinates to a diazo compound, leading to the formation of a rhodium-carbene intermediate that facilitates the cyclopropanation .
相似化合物的比较
- Rhodium(II) acetate dimer
- Rhodium(II) trifluoroacetate dimer
- Rhodium(II) octanoate dimer
- Rhodium(II) triphenylacetate dimer
Comparison: Rhodium(II) heptafluorobutyrate dimer is unique due to its heptafluorobutyrate ligands, which impart distinct electronic and steric properties compared to other rhodium(II) dimers. These properties influence its reactivity and selectivity in catalytic processes, making it particularly useful in specific applications where other rhodium(II) dimers may not be as effective .
属性
分子式 |
C16F28O8Rh2 |
|---|---|
分子量 |
1057.93 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+) |
InChI |
InChI=1S/4C4HF7O2.2Rh/c4*5-2(6,1(12)13)3(7,8)4(9,10)11;;/h4*(H,12,13);;/q;;;;2*+2/p-4 |
InChI 键 |
BNCXPORMMOBRMR-UHFFFAOYSA-J |
规范 SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Rh+2].[Rh+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


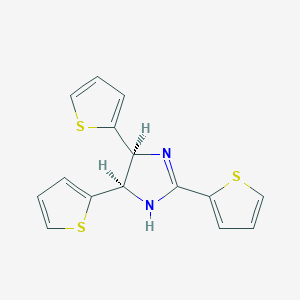
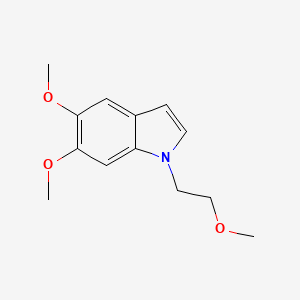
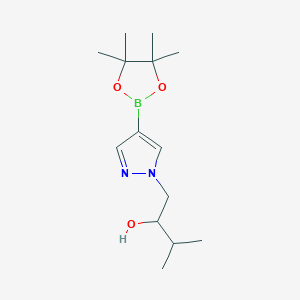
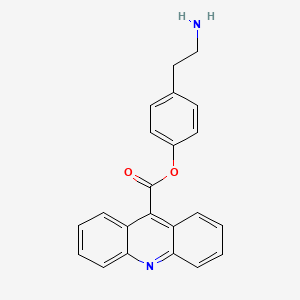

![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)

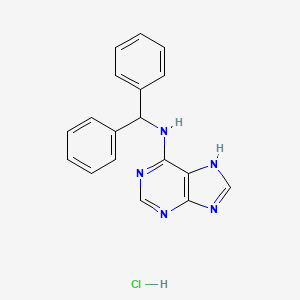

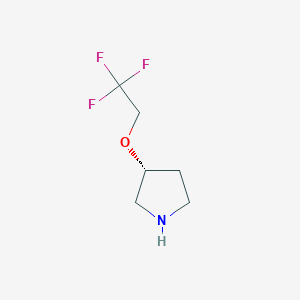
![[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12939028.png)
